(3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone - 1798041-73-2

(3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Catalog Number: EVT-2820523
CAS Number: 1798041-73-2
Molecular Formula: C18H18BrNOS
Molecular Weight: 376.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for the treatment of primary insomnia []. It was developed to address the poor oral pharmacokinetics and reactive metabolite formation observed in earlier lead compounds.

Relevance: MK-4305 shares a similar core structure with (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, specifically the presence of a diazepane ring system connected to a phenylmethanone moiety via an amide linkage. Although the substituents on both rings differ, the common core structure suggests a potential relationship in their pharmacological activities. This structural similarity to (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone highlights the importance of the diazepane ring system in designing molecules targeting specific receptors.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 cannabinoid receptor [, ]. This compound displays nanomolar affinity for both rat brain and human CB1 receptors and shows no affinity for over 100 other targets investigated. SR147778 exhibits in vivo efficacy in antagonizing the effects of cannabinoid agonists and reducing ethanol and sucrose consumption.

Relevance: SR147778 and (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone both belong to the broad class of substituted aromatic amide derivatives. They share a structural motif of a substituted phenyl ring connected to an amide group, which is further linked to a cyclic structure. Though the specific cyclic structures and substituents differ, their shared chemical class suggests potential overlap in their chemical and biological properties. The development of SR147778 as a CB1 antagonist might provide insights into potential therapeutic applications of (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone or its derivatives. ,

(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanone derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity []. The derivatives featured different aryl substituents on the piperazine ring. Compounds with specific substitutions, such as 4-methylphenyl, 4-methoxyphenyl, 4-fluorophenyl, 4-bromophenyl, and 3-nitrophenyl, showed significant inhibition of bacterial growth.

Relevance: These triazole-piperazine methanone derivatives share the methanone linker and the presence of a substituted phenyl ring found in (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone. Although the triazole-piperazine moiety differs from the thiazepan ring, the shared structural features indicate a connection in their chemical synthesis strategies and potential for biological activity. Exploring the antibacterial activity of these derivatives could provide insights into potential applications of similar compounds, including (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, in medicinal chemistry.

[4-(6-Allyl-methyl-amino-hexyloxy)-2'-fluoro-phenyl]-(4-bromophenyl)-methanone fumarate (Ro 48-8071)

Compound Description: Ro 48-8071 is an inhibitor of 2,3-oxidosqualene:lanosterol cyclase (cyclase) []. This compound selectively increases CYP3A expression in rat and mouse hepatocytes, an effect mediated through the activation of the pregnane X receptor (PXR) by accumulated squalene metabolites.

Relevance: Ro 48-8071 and (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone share the core structure of a substituted phenylmethanone moiety. Although the additional substituents and functionalities differ, their common core structure suggests potential similarities in their chemical properties and interactions with biological targets. Ro 48-8071's role in inducing CYP3A expression highlights the potential impact of modifying the phenylmethanone core with various substituents on biological activity, offering valuable information for studying the potential biological effects of (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone.

[3-(4-Fluorobenzoyl)bicyclo[2.2.1]hept-5-en-2-yl]-(4-fluorophenyl)-methanone (NBwCOPhF)

Compound Description: NBwCOPhF is an outer block monomer suitable for Ring-Opening Metathesis Polymerization (ROMP) designed for optimized application in thermoplastic liquid crystal elastomers [].

Relevance: NBwCOPhF, like (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, contains the phenylmethanone moiety as a key structural component. Both compounds demonstrate the versatility of this core structure in designing molecules for diverse applications, ranging from potential pharmaceuticals to specialized polymer materials. NBwCOPhF exemplifies how modifying the substituents attached to the phenylmethanone core can influence the properties and functionality of the resulting molecule, providing insights for further development and exploration of (3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone.

Properties

CAS Number

1798041-73-2

Product Name

(3-Bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

IUPAC Name

(3-bromophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone

Molecular Formula

C18H18BrNOS

Molecular Weight

376.31

InChI

InChI=1S/C18H18BrNOS/c19-16-8-4-7-15(13-16)18(21)20-10-9-17(22-12-11-20)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2

InChI Key

GZQKHQYYCOASQQ-UHFFFAOYSA-N

SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.